
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one is a complex organic compound characterized by the presence of a trifluoromethyl group and a tetrahydroquinoline moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoroacetic acid or its derivatives under controlled conditions to introduce the trifluoromethyl group into the molecule.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline compounds.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tetrahydroquinoline moiety can interact with active sites of enzymes or binding sites of receptors, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-3,5,5-trimethylhexan-1-one: This compound has a similar tetrahydroquinoline structure but differs in the presence of a trimethylhexanone group instead of a trifluoromethyl group.
4-[(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)carbonyl]-1-methyl-1,2-dihydropyridin-2-one: This compound contains a dihydropyridinone moiety, providing different chemical and biological properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H11F3N2O |
|---|---|
Molekulargewicht |
244.21 g/mol |
IUPAC-Name |
1-(3-amino-3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-6-8(15)5-7-3-1-2-4-9(7)16/h1-4,8H,5-6,15H2 |
InChI-Schlüssel |
GKMDYWDXNPTOEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C2=CC=CC=C21)C(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


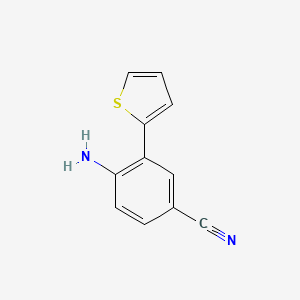
![7-[(Benzyloxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13226539.png)
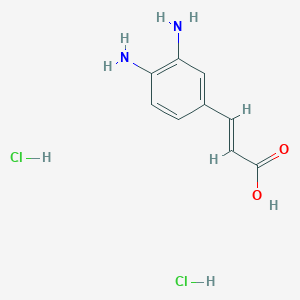
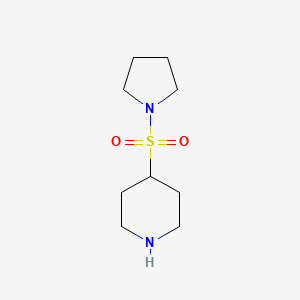
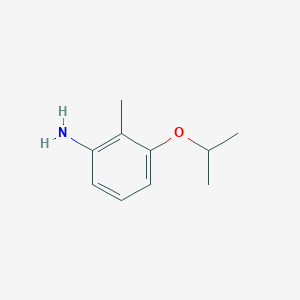


![2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13226569.png)


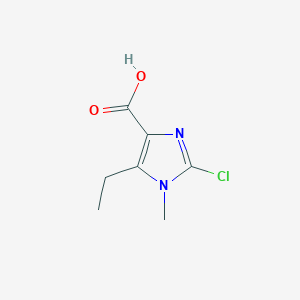
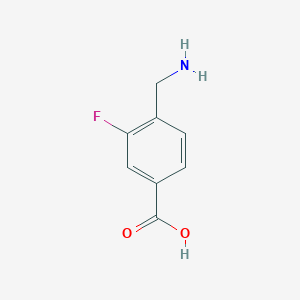

![{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13226612.png)
